molecular formula C6H13NO4S B042003 2-(N-Morpholino)ethanesulfonic acid CAS No. 4432-31-9

2-(N-Morpholino)ethanesulfonic acid

Cat. No.: B042003
CAS No.: 4432-31-9
M. Wt: 195.24 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Description

2-(N-Morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in biochemistry and molecular biology. It is a popular buffer for protein purification, DNA/RNA extraction, and enzyme assays. MES has a wide pH range (4.5-7.0) and low buffering capacity, making it suitable for a variety of applications. MES is also known for its low toxicity and high solubility, making it an ideal buffer for biological systems.

Scientific Research Applications

  • Study of Dimethyltin(IV) Complexes

    It is used for studying dimethyltin(IV) complexes like 2-(N-morpholino)ethanesulfonic and 3-(N-morpholino) propanesulfonic acid (El-gahami, Al-Bogami, & Albishri, 2014).

  • Suppressed Conductivity Ion Chromatography

    It is utilized in suppressed conductivity ion chromatography for determining unstable species in strong alkaline, like phosphate in heteropoly acid samples (Chen, Jing, Li, & Zhu, 2006).

  • Hydroponic Growth Media

    It has excellent buffering capacity and supports sustained plant growth and a high rate of dinitrogen fixation in hydroponic growth media (Imsande & Ralston, 1981).

  • Cell Division in Alfalfa

    It delays cell division, resulting in nonembryogenic cell-type formation in leaf protoplast-derived cells of alfalfa1 (Pasternak et al., 2002).

  • Biological Research

    It is a hydrogen ion buffer commonly used in biological research (Azab, 1993).

  • Electrochromatography for Enantioseparations

    When modified with acetonitrile, it's used for enantioseparations by electrochromatography, providing high column efficiency and enantioselectivity (Wolf et al., 1997).

  • Stabilizing Substrate pH in Hydroponics

    It stabilizes substrate pH in hydroponic systems, leading to increased seed yield rates and improved shoot harvest index in Brassica napus L. (Frick & Mitchell, 1993).

  • Various Analytical Applications

    It is used in applications such as high-throughput screening of antibiotic residues in milk and sensitive detection of glutathione in human serum (Peng et al., 2020).

  • DNA and RNA Research

    It has been applied in methods targeting unpaired bases in single strands, turn regions, and overhangs of DNA and RNA, leaving double-stranded sequences untouched (Tishinov et al., 2012).

  • Concentration Measurement in MES

    A method has been described for measuring polyvinylsulfonic acid (PVS) concentrations in 2-(N-morpholino)ethanesulfonic acid (Zhang, Hewitt, & Kao, 2010).

Mechanism of Action

Target of Action

2-(N-Morpholino)ethanesulfonic acid (MES) is a versatile compound that interacts with a variety of targets. Some of these include Acetylcholinesterase, Glutamine–fructose-6-phosphate aminotransferase, Dihydrofolate reductase, and Copper-containing nitrite reductase . These targets play crucial roles in various biological processes, including neurotransmission, metabolic pathways, and redox reactions .

Mode of Action

MES primarily acts as a buffering agent in biological systems. It helps maintain a stable pH environment, which is critical for the optimal functioning of biological processes . The interaction of MES with its targets can lead to changes in the physiological environment, influencing the activity of enzymes and other biochemical reactions .

Biochemical Pathways

MES is involved in several biochemical pathways due to its buffering properties. It helps maintain the optimal pH for various enzymatic reactions, thereby influencing the efficiency and direction of these reactions . The specific biochemical pathways affected by mes can vary depending on the biological system and the environmental conditions .

Pharmacokinetics

As a buffering agent, mes is known to be highly soluble in water , which could influence its bioavailability and distribution in biological systems .

Result of Action

The primary result of MES action is the stabilization of the pH environment in biological systems . This can have various molecular and cellular effects, including the regulation of enzyme activity, influencing metabolic pathways, and maintaining the integrity of biological structures .

Action Environment

The action of MES is influenced by various environmental factors. Its buffering capacity is effective within a pH range of 5.5 to 6.7 . Temperature, ionic strength, and the presence of other ions can also affect the buffering capacity of MES . , which makes it a suitable buffer in these contexts.

Safety and Hazards

Contact with MES is hazardous. Skin or eye exposure should be cleaned well with water, and medical aid should be sought in the case of eye exposure, swallowing, or inhalation of dust . It also emits toxic fumes upon combustion, including carbon monoxide, nitrogen oxide, and sulfur oxides .

Future Directions

While specific future directions for MES are not mentioned in the search results, its wide use in biological and biochemical research suggests that it will continue to be an important tool in these fields .

Relevant Papers One paper discusses the use of MES buffer in promoting the growth of external hyphae of the arbuscular mycorrhizal fungus Glomus intraradices . Another paper discusses the thermodynamics of SDS micellization in the presence of MES and other biologically relevant pH buffers .

Properties

IUPAC Name

2-morpholin-4-ium-4-ylethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[NH+]1CCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-31-9
Record name 4-Morpholineethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4432-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(N-Morpholino)ethanesulfonic acid (MES) a suitable buffer for biological research?

A1: MES is a zwitterionic buffer with a pKa of 6.1, making it ideal for buffering in the physiological pH range of 5.5 to 6.7. [, , ] Unlike phosphate buffers, it is non-toxic to plants relying on nitrogen fixation and does not interfere with the assay of dinitrogen fixation. [] This makes MES particularly valuable for studying biological systems sensitive to pH changes.

Q2: How does this compound (MES) affect root growth in Arabidopsis thaliana?

A2: While 0.1% MES can promote root growth and root apex area, 1% MES significantly inhibits root growth, root hair number, and meristem length. [] This suggests MES concentration can influence reactive oxygen species (ROS) homeostasis in the root apex, impacting normal root morphogenesis.

Q3: Can this compound (MES) be used to control pH in a water-in-CO2 microemulsion?

A3: Yes, MES can successfully buffer the pH of water droplets in a water-in-CO2 microemulsion within the range of 5-6. [] This is crucial for enabling enzymatic reactions within these systems.

Q4: How does this compound (MES) contribute to the synthesis of nanoporous gold films?

A4: MES serves a dual role in the synthesis of chemically synthesized nanoporous gold films (cNPGFs). Firstly, it acts as a reducing agent, converting chloroauric acid to gold nanoparticles. Secondly, it functions as a protecting agent and pH buffer, ensuring the controlled formation of gold networks. []

Q5: Has this compound (MES) been used to purify biologically relevant molecules?

A5: Yes, MES has been used in the purification of link protein from bovine nasal cartilage proteoglycans. In a solution of 1 M NaCl and 0.01 M MES at pH 7, link protein becomes soluble and functional, enabling the study of its oligomeric state and its role in proteoglycan aggregate stability. []

Q6: How does the presence of this compound (MES) influence the activation of embryogenic cell division in alfalfa leaf protoplast-derived cells?

A6: Buffering the culture medium with 10mM MES delays cell division and promotes non-embryogenic cell type formation. This suggests that pH gradients, influenced by MES, play a significant role in embryogenic cell development. []

Q7: What role does this compound (MES) play in the extraction of C-Phycocyanin from Spirulina platensis?

A7: An optimized MES buffer facilitates the leaching of C-Phycocyanin (C-PC) from S. platensis cells under specific conditions. [] This process avoids energy-consuming steps, simplifying C-PC extraction.

Q8: What is the molecular formula and weight of this compound (MES)?

A8: The molecular formula of MES is C6H13NO4S, and its molecular weight is 195.24 g/mol. []

Q9: How does this compound (MES) behave in mixed solvents?

A9: MES exhibits varying solubility in mixed solvents like aqueous 1,4-dioxane and ethanol solutions. Notably, MES displays liquid-liquid phase separation in certain 1,4-dioxane concentrations. [] This information is relevant for applications involving mixed solvent systems.

Q10: Is this compound (MES) stable in frozen solutions?

A10: While freezing can significantly impact the acidity of electrolyte solutions, frozen solutions containing MES as a zwitterion show minimal changes in acidity. [] This highlights the stability of MES under cryogenic conditions.

Q11: Can this compound (MES) be used to study protein assembly?

A11: Yes, MES plays a crucial role in studying the assembly of purified tubulin into microtubules. By using MES buffer, researchers can investigate the influence of various factors, including polycations like DEAE-dextran, on tubulin assembly dynamics. []

Q12: How does this compound (MES) buffer contribute to the study of peptidylglycine-a-hydroxylating monooxygenase (PHM)?

A14: MES buffer is used in the in vitro assay for PHM activity, providing an optimal environment for enzymatic function. This allows researchers to investigate the inhibitory effects of compounds like 4-phenyl-3-butenoic acid on PHM activity. []

Q13: Has this compound (MES) been employed in the study of protein association dynamics?

A15: Yes, dynamic and time-resolved static light scattering measurements in MES buffer have been used to investigate the association kinetics of wild- and mutant-type Ynd1p protein. This approach revealed differences in intermolecular interaction and aggregate formation between the two protein types. []

Q14: Can this compound (MES) be used in analytical techniques?

A16: MES plays a critical role in capillary electrophoresis (CE) with capacitively coupled contactless conductivity detection (C4D). It forms part of the background electrolyte, allowing for the rapid and simple determination of lactate in sweat samples. []

Q15: How is this compound (MES) used in Agrobacterium-mediated transformation?

A17: MES buffer stabilizes the pH of the co-cultivation medium during Agrobacterium-mediated transformation of Mimosa pudica. This enhances transformation efficiency, facilitating the development of stable transgenic plants. []

Q16: What is the role of this compound (MES) in lantibiotic production?

A18: A newly developed medium buffered with MES enhances lantibiotic production in Streptococcus salivarius strains. This is attributed to the improved biomass accumulation observed in this medium compared to commercial alternatives. []

Q17: Can this compound (MES) be used in the synthesis of nanomaterials?

A19: MES plays a significant role in the chemical bath deposition of ZnO nanowires. It acts as a pH buffer, enabling the controlled growth of nanowire arrays at near-neutral pH conditions without the need for hexamethylenetetramine (HMTA). []

Q18: Has this compound (MES) been used to study the solubility of pharmaceutical compounds?

A20: Yes, MES buffer was employed to determine the pH-dependent solubility of silver sulfadiazine. This research revealed the anticipated increase in solubility with increasing hydrogen-ion concentration, consistent with the behavior of a salt of a weak organic acid. []

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